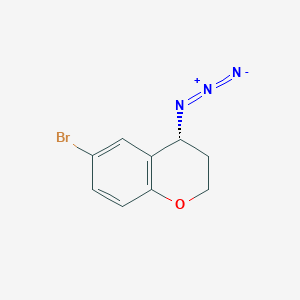

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene

Description

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a complex organic compound characterized by the presence of an azido group and a bromine atom attached to a chromene ring. Chromenes are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

(4R)-4-azido-6-bromo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-6-1-2-9-7(5-6)8(12-13-11)3-4-14-9/h1-2,5,8H,3-4H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEIFJJDVQZGCN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N=[N+]=[N-])C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N=[N+]=[N-])C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a chromene derivative, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide to facilitate the azido substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives.

Reduction: The azido group can be reduced to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted chromenes, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The bromine atom can also facilitate binding to specific sites on proteins or other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

(4R)-4-Azido-3,4-dihydro-2H-chromene: Lacks the bromine atom, which may affect its reactivity and biological activity.

6-Bromo-3,4-dihydro-2H-chromene: Lacks the azido group, which limits its potential for click chemistry applications.

4-Azido-6-bromo-2H-chromene: Similar structure but different stereochemistry, which can influence its interaction with biological targets.

Uniqueness

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is unique due to the presence of both the azido and bromine groups, which provide a versatile platform for further functionalization and potential applications in various fields. Its specific stereochemistry also plays a crucial role in its biological activity and interactions with molecular targets.

Biological Activity

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a synthetic compound belonging to the chromene family, characterized by the presence of an azido group and a bromine atom. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The synthesis of this compound typically involves:

- Bromination : A chromene derivative is brominated using agents such as bromine or N-bromosuccinimide (NBS).

- Azidation : The brominated intermediate is treated with sodium azide (NaN₃) in solvents like dimethylformamide (DMF) to replace the bromine atom with an azido group.

This compound can undergo various chemical reactions, including oxidation to form nitro derivatives, reduction to amines, and substitution reactions involving different nucleophiles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as:

- Caspase Activation : Triggering caspase-dependent pathways leading to programmed cell death.

- Cell Cycle Arrest : Interfering with the G2/M phase of the cell cycle, thereby inhibiting cancer cell proliferation.

Notably, it has been effective against various cancer cell lines, including breast cancer (MCF-7) and others .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways.

- Click Chemistry Applications : The azido group allows for click chemistry reactions, facilitating the formation of stable triazole rings that can modulate biological activity.

- Binding Affinity : The bromine atom enhances binding affinity to protein targets, influencing their function and activity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 5 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer effects on MCF-7 cells. The study revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis.

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 20 | 50 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.